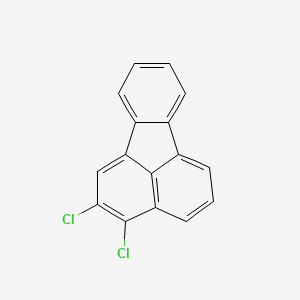
2,3-Dichlorofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorofluoranthene is a chlorinated polycyclic aromatic hydrocarbon (ClPAH) with the molecular formula C16H8Cl2. It is a derivative of fluoranthene, where two chlorine atoms are substituted at the 2 and 3 positions of the fluoranthene molecule. This compound is of interest due to its environmental presence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichlorofluoranthene typically involves the chlorination of fluoranthene. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the chlorination of fluoranthene in large reactors with precise control over temperature and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichlorofluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in organic solvents.
Major Products Formed
Oxidation: Formation of chlorinated fluoranthene quinones.
Reduction: Formation of partially or fully dechlorinated fluoranthene derivatives.
Substitution: Formation of hydroxylated or aminated fluoranthene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,3-Dichlorofluoranthene involves its interaction with cellular components, leading to toxic effects. It can bind to DNA and proteins, causing mutations and disrupting cellular functions. The compound is known to activate the aryl hydrocarbon receptor (AhR) pathway, leading to the expression of genes involved in xenobiotic metabolism and oxidative stress responses .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorofluoranthene
- 3,8-Dichlorofluoranthene
- 5,7-Dichlorofluoranthene
- 1,3-Dichloropyrene
- 1,6-Dichloropyrene
- 1,8-Dichloropyrene
Uniqueness
2,3-Dichlorofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dichlorinated fluoranthenes, it exhibits distinct properties in terms of its interaction with environmental and biological systems .
Properties
CAS No. |
86329-60-4 |
|---|---|
Molecular Formula |
C16H8Cl2 |
Molecular Weight |
271.1 g/mol |
IUPAC Name |
2,3-dichlorofluoranthene |
InChI |
InChI=1S/C16H8Cl2/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H |
InChI Key |
FVGIGJCPMHGKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


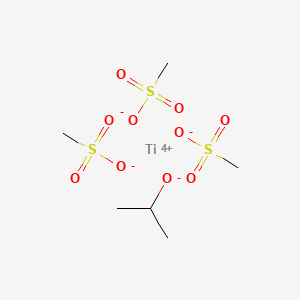
![Butyl hydrogen sulfate;2-[butyl(2-hydroxyethyl)amino]ethanol](/img/structure/B13774527.png)
![Tetramethyl bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylate](/img/structure/B13774535.png)
![tert-butyl N-[(4-methyl-3-nitrobenzoyl)amino]carbamate](/img/structure/B13774538.png)
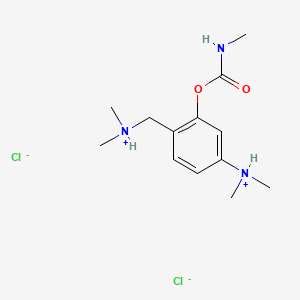
![2-[4-[2-(3-methylbenzoyl)oxyethyl]piperazin-1-yl]ethyl 3-methylbenzoate;dihydrochloride](/img/structure/B13774545.png)
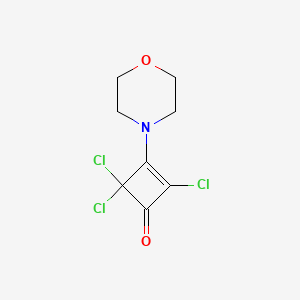
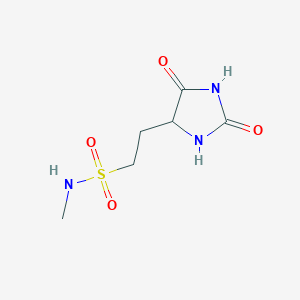
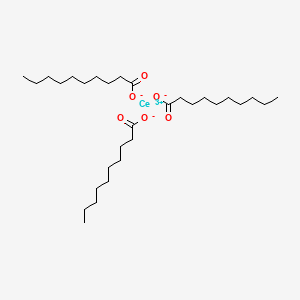
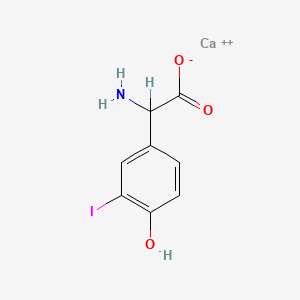
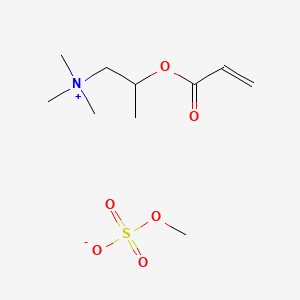
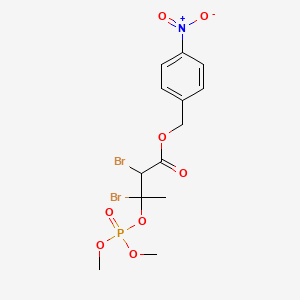
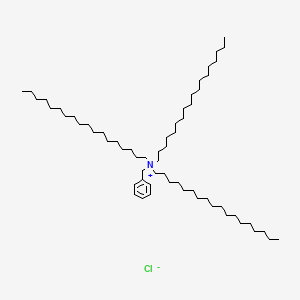
![5,6-Dimethyl-1-propyl-1H-benzo[d]imidazole](/img/structure/B13774610.png)
